molecular formula C20H14F4N4OS B11253595 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11253595
M. Wt: 434.4 g/mol
InChI Key: BQPSVNQSKFOBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves multiple steps, starting from readily available starting materials

    Formation of Triazolothiazole Core: The synthesis begins with the cyclization of appropriate precursors to form the triazolothiazole ring. This step often involves the use of hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. This can be achieved using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of Trifluoromethylbenzamide: The final step is the coupling of the triazolothiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamide moieties, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding studies.

    Medicine: The compound exhibits potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes.

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Receptor Binding: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs) and nuclear receptors, affecting cellular responses and gene expression.

    Pathway Modulation: The compound can modulate signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

N-{2-[2-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to variations in biological activity and chemical properties.

    Indole Derivatives: Indole-based compounds exhibit diverse biological activities and are used in various therapeutic applications. The presence of the indole nucleus provides unique binding properties and pharmacological profiles.

    Benzamide Derivatives: Compounds with benzamide moieties are known for their therapeutic potential, particularly as enzyme inhibitors and receptor antagonists. The trifluoromethyl group enhances their stability and bioavailability.

Properties

Molecular Formula

C20H14F4N4OS

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H14F4N4OS/c21-15-6-4-12(5-7-15)17-26-19-28(27-17)16(11-30-19)8-9-25-18(29)13-2-1-3-14(10-13)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,29)

InChI Key

BQPSVNQSKFOBQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.